

OT-82: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: T 82

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.^[1]^[2]^[3] By targeting this critical cellular process, OT-82 has demonstrated potent anti-neoplastic activity, particularly in hematological malignancies, which exhibit a strong dependence on this pathway for survival.^[2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of OT-82, compiling available data into a comprehensive resource for researchers and drug development professionals.

Pharmacokinetics

Limited pharmacokinetic data for OT-82 is available from preclinical studies in mice and non-human primates (NHP).

Table 1: Pharmacokinetic Parameters of OT-82

Parameter	Mouse	Non-Human Primate
Dose	10 mg/kg (oral)	50 mg/kg (oral)
Cmax	525 ng/mL	1049 ng/mL
Tmax	1 hour	3.33 hours
Half-life (T1/2)	~1.75 hours	~1.75 hours
Bioavailability	Data not available	Data not available
AUC	Data not available	Data not available

Data compiled from a single preclinical study. Further research is needed to fully characterize the pharmacokinetic profile of OT-82.

Pharmacodynamics

The primary pharmacodynamic effect of OT-82 is the inhibition of NAMPT, leading to a cascade of downstream cellular events culminating in cell death.

Mechanism of Action

OT-82 selectively binds to and inhibits the enzymatic activity of NAMPT.^{[1][3]} This blockade of the NAD⁺ salvage pathway leads to a rapid depletion of intracellular NAD⁺ levels.^[1] NAD⁺ is a crucial coenzyme for numerous cellular processes, including:

- **Cellular Respiration and Energy Production:** NAD⁺ is essential for glycolysis and oxidative phosphorylation, the primary pathways for ATP generation.
- **DNA Repair:** Poly(ADP-ribose) polymerases (PARPs) are NAD⁺-dependent enzymes critical for DNA damage repair.^[4]
- **Cell Signaling and Survival:** Sirtuins, a class of NAD⁺-dependent deacetylases, regulate various cellular processes, including cell survival and stress responses.

Depletion of NAD⁺ by OT-82 disrupts these vital functions, leading to a significant reduction in ATP levels and impaired DNA repair, ultimately triggering apoptosis or necrosis in cancer cells.^{[1][4]}

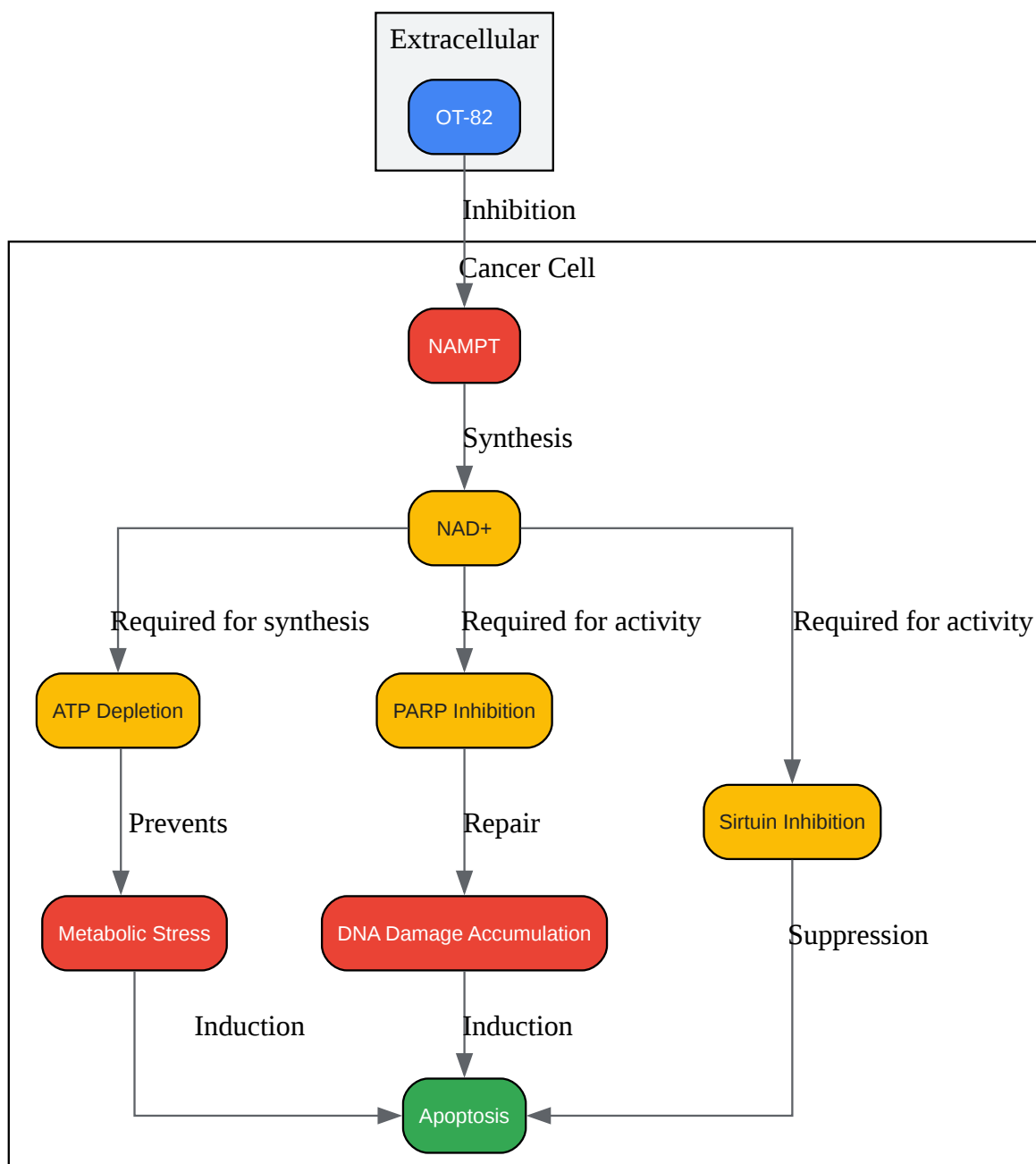
Table 2: In Vitro IC50 Values of OT-82 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
Hematopoietic Malignancies		
MV4-11	Acute Myeloid Leukemia	~1.0
RS4;11	Acute Lymphoblastic Leukemia	~1.0
U937	Histiocytic Lymphoma	~2.0
Non-Hematopoietic Malignancies		
A549	Lung Carcinoma	~10.0
HT-29	Colorectal Adenocarcinoma	~10.0
DU145	Prostate Carcinoma	~20.0

IC50 values are approximate and may vary depending on the experimental conditions.

Signaling Pathways

The inhibition of NAMPT by OT-82 initiates a signaling cascade that culminates in apoptotic cell death. The following diagram illustrates the key steps in this pathway.



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Caption: Signaling pathway of OT-82 leading to apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of OT-82.

In Vitro Cell Viability Assays

- **Cell Lines and Culture:** A panel of human cancer cell lines, particularly those derived from hematological malignancies, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Drug Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of OT-82 for 48-72 hours.
- **Viability Assessment:** Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell number. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

- **Animal Models:** Immunocompromised mice (e.g., NOD/SCID) are used to establish xenograft models of human cancers.
- **Tumor Implantation:** Cancer cells are implanted either subcutaneously or intravenously to generate solid tumors or disseminated disease, respectively.
- **Drug Administration:** OT-82 is administered orally, typically in a formulation containing a vehicle such as corn oil. Dosing schedules, such as 3 days of treatment followed by 4 days of rest, have been investigated.[\[5\]](#)
- **Efficacy Evaluation:** Tumor growth is monitored by caliper measurements for subcutaneous models or by assessing disease burden in relevant organs for systemic models. Survival is also a key endpoint.

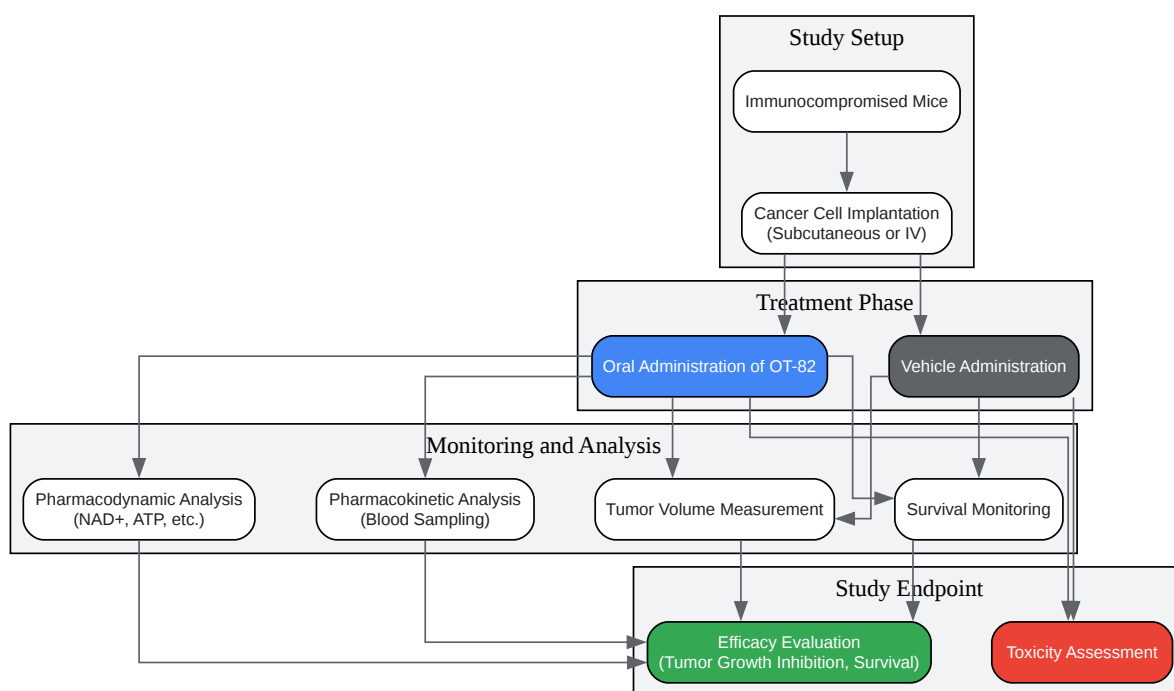
Pharmacodynamic Marker Analysis

- **NAD⁺ and ATP Measurement:** Intracellular levels of NAD⁺ and ATP in tumor cells or tissues are quantified using commercially available kits (e.g., NAD/NADH-Glo Assay, CellTiter-Glo

Assay).

- **PARP Activity Assay:** Inhibition of PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cell lysates using western blotting or ELISA-based methods.
- **Apoptosis Assays:** Apoptosis can be evaluated by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

The following diagram illustrates a general workflow for a preclinical in vivo study of OT-82.



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Caption: Preclinical in vivo experimental workflow for OT-82.

Conclusion

OT-82 is a promising novel NAMPT inhibitor with a well-defined mechanism of action that leads to the depletion of cellular NAD⁺ and subsequent cancer cell death. Preclinical studies have demonstrated its potent anti-tumor activity, particularly in hematological malignancies. While initial pharmacokinetic data are available, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile, including its oral bioavailability and AUC values. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this potential therapeutic agent. The favorable toxicity profile observed thus far, with a lack of cardiac, neurological, or retinal toxicities seen with other NAMPT inhibitors, positions OT-82 as a compelling candidate for further clinical evaluation.[2] Ongoing and future clinical trials will be crucial in determining the safety and efficacy of OT-82 in patients with various cancers.

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References

- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotartis.com [oncotartis.com]
- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Clinical Trial: NCT03921879 - My Cancer Genome [mycancergenome.org]
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